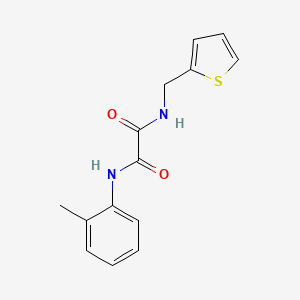

N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide

Description

N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide is an oxalamide derivative featuring a thiophene-methyl group at the N1-position and an ortho-methylphenyl (o-tolyl) group at the N2-position. Oxalamides are characterized by their -(CONH)₂- core, which enables diverse functionalization for applications ranging from pharmaceuticals to flavor chemistry .

Properties

IUPAC Name |

N'-(2-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-10-5-2-3-7-12(10)16-14(18)13(17)15-9-11-6-4-8-19-11/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFAPLYYKJMVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with o-tolyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under mild conditions, often at room temperature, to yield the desired oxalamide compound.

Industrial Production Methods

Industrial production of N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The thiophene ring and oxalamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Substituent Effects on Molecular Properties

The o-tolyl group introduces steric hindrance due to the ortho-methyl substituent, which may influence conformational flexibility and binding interactions compared to para-substituted analogs. For example:

- N1-(4-chlorophenyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide (14, 15): These analogs replace o-tolyl with a chlorophenyl group and incorporate a pyrrolidine-thiazole moiety.

- N1-(adamantyl)-N2-(benzyloxy)oxalamides (4, 5, 6) : Bulky adamantyl groups increase molecular rigidity and lipophilicity, contrasting with the planar thiophene and o-tolyl groups in the target compound .

Table 1: Molecular Weight and Substituent Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide | C₁₄H₁₅N₂O₂S | 297.35* | Thiophen-2-ylmethyl, o-tolyl |

| N1,N2-bis(thiophen-2-ylmethyl)oxalamide | C₁₂H₁₂N₂O₂S₂ | 296.36 | Symmetrical thiophen-2-ylmethyl |

| S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)) | C₁₉H₂₂N₃O₄ | 380.40 | Dimethoxybenzyl, pyridinylethyl |

| N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) | C₁₇H₁₅ClFNO₃ | 351.76 | Chloro-fluorophenyl, methoxyphenethyl |

Key Differentiators of N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide

- This contrasts with para-substituted analogs (e.g., 4-chlorophenyl in ), which lack steric hindrance .

- Thiophene Contribution : The thiophene ring’s sulfur atom enhances electron-richness, possibly improving binding to metal ions or aromatic residues in biological targets compared to phenyl or pyridinyl groups .

Biological Activity

N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

The compound features a thiophene ring and an o-tolyl group connected through an oxalamide linkage . Its molecular formula is , with a molecular weight of 300.40 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.40 g/mol |

| Key Functional Groups | Thiophene, Oxalamide |

The biological activity of N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide is primarily attributed to the following mechanisms:

- Enzyme Interaction : The thiophene moiety can interact with enzymes, potentially acting as an inhibitor or modulator. This interaction may alter enzymatic pathways involved in various diseases.

- Receptor Modulation : The oxalamide group may facilitate binding to specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be linked to its structural features that allow it to disrupt microbial cell function.

Biological Activity Findings

Research into the biological activity of N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide has yielded promising results across various studies:

- Antimicrobial Properties : In vitro assays have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness appears to be dose-dependent, with higher concentrations yielding greater inhibition zones.

- Cytotoxic Effects : Studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism involves inducing apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

Case Studies

Several case studies highlight the potential applications of N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide:

-

Case Study on Antimicrobial Activity :

- A study evaluated the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, suggesting strong antibacterial properties.

-

Case Study on Anticancer Activity :

- In a controlled experiment involving human breast cancer cell lines (MCF-7), N1-(thiophen-2-ylmethyl)-N2-(o-tolyl)oxalamide was shown to reduce cell viability by 60% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.